butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
Overview
Description
Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. This compound is utilized in various scientific research fields due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butanol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: 4-chloro-3-(trifluoromethyl)aniline and butanol.
Scientific Research Applications
Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: For studying the effects of trifluoromethyl groups on biological activity.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, often through the trifluoromethyl group. This group can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of a butyl carbamate group and a trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
butyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-2-3-6-19-11(18)17-8-4-5-10(13)9(7-8)12(14,15)16/h4-5,7H,2-3,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYDHLFQQNXRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.